methyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate
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Description
Methyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Intermediate Use in Organic Chemistry
Methyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate, due to its complex structure, is an interesting compound in the field of organic chemistry, especially in the synthesis of intermediates for natural products and pharmaceuticals. Research by Lou Hong-xiang (2012) demonstrated its synthesis from methyl 4-bromobenzoate and iso-vanilline, highlighting its potential as an important intermediate for the total synthesis of bisbibenzyls, a series of natural products with versatile biological activities. This synthesis process is notable for its exploration of various reaction conditions, providing insights into optimizing yield and efficiency in organic synthesis processes (Lou Hong-xiang, 2012).
properties
IUPAC Name |
methyl 4-[[2-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-29-19-9-3-15(4-10-19)12-25-18(13-26)11-23-22(25)31-14-20(27)24-17-7-5-16(6-8-17)21(28)30-2/h3-11,26H,12-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNTUNJZRCGGCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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